molecular formula C15H14BrNO2S2 B4954970 3-(Benzenesulfonyl)-2-(4-bromophenyl)-1,3-thiazolidine

3-(Benzenesulfonyl)-2-(4-bromophenyl)-1,3-thiazolidine

Cat. No.: B4954970
M. Wt: 384.3 g/mol
InChI Key: QGKASAVTPQURRZ-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-2-(4-bromophenyl)-1,3-thiazolidine is an organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of a benzenesulfonyl group and a 4-bromophenyl group attached to the thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-2-(4-bromophenyl)-1,3-thiazolidine typically involves the reaction of 4-bromobenzaldehyde with benzenesulfonyl chloride in the presence of a base, followed by cyclization with a thiourea derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-2-(4-bromophenyl)-1,3-thiazolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substituents.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like potassium carbonate or sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolidine derivatives.

Scientific Research Applications

3-(Benzenesulfonyl)-2-(4-bromophenyl)-1,3-thiazolidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-2-(4-bromophenyl)-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The 4-bromophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The thiazolidine ring structure also contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl 4-bromobenzoate: This compound shares the 4-bromophenyl group but differs in its overall structure and properties.

    Benzenesulfonyl derivatives: Compounds with the benzenesulfonyl group exhibit similar electrophilic characteristics but may have different biological activities.

    Thiazolidine derivatives: Other thiazolidine compounds can have varying substituents, leading to differences in their chemical and biological properties.

Uniqueness

3-(Benzenesulfonyl)-2-(4-bromophenyl)-1,3-thiazolidine is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activities. The presence of both the benzenesulfonyl and 4-bromophenyl groups makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

3-(benzenesulfonyl)-2-(4-bromophenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2S2/c16-13-8-6-12(7-9-13)15-17(10-11-20-15)21(18,19)14-4-2-1-3-5-14/h1-9,15H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKASAVTPQURRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1S(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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